molecular formula C28H22N2 B10870394 (2E)-2-(anthracen-9-ylmethylidene)-1-benzyl-1-phenylhydrazine

(2E)-2-(anthracen-9-ylmethylidene)-1-benzyl-1-phenylhydrazine

Cat. No.: B10870394
M. Wt: 386.5 g/mol
InChI Key: RJWVCYRTFFOCDP-ZTKZIYFRSA-N
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Description

9-Anthracenecarbaldehyde 9-Benzyl-9-Phenylhydrazone is a complex organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is notable for its unique structure, which includes an anthracene backbone with aldehyde and hydrazone functional groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Anthracenecarbaldehyde 9-Benzyl-9-Phenylhydrazone typically involves the reaction of 9-anthracenecarboxaldehyde with benzyl phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Industrial production may also involve additional purification steps to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

9-Anthracenecarbaldehyde 9-Benzyl-9-Phenylhydrazone undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The hydrazone linkage can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of 9-anthracenecarboxylic acid derivatives.

    Reduction: Formation of 9-anthracenemethylamine derivatives.

    Substitution: Formation of various substituted anthracene derivatives depending on the electrophile used.

Scientific Research Applications

9-Anthracenecarbaldehyde 9-Benzyl-9-Phenylhydrazone is used in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its interactions with biological macromolecules and potential as a fluorescent probe.

    Medicine: Exploring its potential as a therapeutic agent due to its unique chemical properties.

    Industry: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 9-Anthracenecarbaldehyde 9-Benzyl-9-Phenylhydrazone exerts its effects involves its ability to interact with various molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophiles, making it useful in studying enzyme mechanisms and as a potential drug candidate. The anthracene backbone allows for π-π interactions with aromatic systems, which is valuable in material science applications.

Comparison with Similar Compounds

Similar Compounds

    9-Anthracenecarboxaldehyde: A precursor in the synthesis of 9-Anthracenecarbaldehyde 9-Benzyl-9-Phenylhydrazone.

    9-Anthracenemethanol: Another derivative of anthracene with different functional groups.

    9-Anthracenecarboxylic acid: An oxidized form of 9-anthracenecarboxaldehyde.

Uniqueness

9-Anthracenecarbaldehyde 9-Benzyl-9-Phenylhydrazone is unique due to its combination of aldehyde and hydrazone functional groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological systems makes it a versatile compound for research and industrial use.

Properties

Molecular Formula

C28H22N2

Molecular Weight

386.5 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-N-benzylaniline

InChI

InChI=1S/C28H22N2/c1-3-11-22(12-4-1)21-30(25-15-5-2-6-16-25)29-20-28-26-17-9-7-13-23(26)19-24-14-8-10-18-27(24)28/h1-20H,21H2/b29-20+

InChI Key

RJWVCYRTFFOCDP-ZTKZIYFRSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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